molecular formula C11H12ClNO2S3 B2485034 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 1210789-51-7

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2485034
CAS No.: 1210789-51-7
M. Wt: 321.85
InChI Key: CGNXKFBRIVSQTM-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and specific applications. For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting properties and applications.

Properties

IUPAC Name

5-chloro-N-(1-thiophen-2-ylpropan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S3/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNXKFBRIVSQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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